![molecular formula C22H23N3O4 B2362989 Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932461-79-5](/img/structure/B2362989.png)
Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle, and also has an ester group and an amine group. These functional groups could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine ring system is likely to contribute to the rigidity of the molecule, while the ester and amine groups could provide sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis or transesterification reactions, while the amine group could participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and the amine could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Applications
This compound is part of a larger group of chemicals used in the synthesis of heterocyclic systems, demonstrating the versatility of naphthyridines in chemical synthesis. For instance, it has been utilized in studies focusing on the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, showcasing its role in the development of novel chemical entities with potential biological activities. These synthetic approaches highlight the compound's utility in creating a variety of structurally diverse naphthyridine derivatives, which can be further explored for different scientific applications (Balogh, Hermecz, Simon, & Pusztay, 2009).
Antibacterial Activity
Research into related naphthyridine compounds has identified potential antibacterial properties. For example, derivatives of naphthyridines, such as those structurally similar to the compound , have been explored for their antibacterial activity against various pathogens. This highlights the compound's relevance in the search for new antibacterial agents, contributing to the ongoing fight against drug-resistant bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Neuroprotective and Therapeutic Potential
The neuroprotective and therapeutic potentials of naphthyridine derivatives, including compounds similar to the one described, have been investigated. These studies have opened up possibilities for their use in treating neurodegenerative diseases and conditions associated with neuronal damage. The ability of these compounds to mitigate cell death induced by various stressors suggests their potential application in developing treatments for diseases like Alzheimer's and other cognitive disorders (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).
Optical and Fluorescent Properties
Some naphthyridine derivatives exhibit unique optical and fluorescent properties, making them suitable for use as fluorescent probes in biological research. The development of fluorescent probes based on naphthyridine compounds for targeting β-amyloid aggregates is an example of this application. These probes can be used in studying diseases characterized by protein aggregation, such as Alzheimer's disease, providing valuable tools for diagnosis and research into the molecular mechanisms underlying these conditions (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-[2-(3,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-5-29-22(28)18-11-25(21-17(20(18)27)7-6-15(4)23-21)12-19(26)24-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBOMNAZSNDRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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